

Application Notes and Protocols: Hosomi-Sakurai Allylation Using Silicomolybdic Acid Catalyst

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Compound of Interest

Compound Name: *Silicomolybdic acid*

CAS No.: *11104-89-5*

Cat. No.: *B1172010*

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the Hosomi-Sakurai allylation reaction utilizing a recyclable and efficient silica-supported **silicomolybdic acid** (SMA/SiO₂) catalyst. This method offers a greener alternative to traditional Lewis acids for the formation of homoallylic ethers and alcohols, which are valuable intermediates in the synthesis of complex molecules and pharmacologically active compounds.

Introduction

The Hosomi-Sakurai reaction is a cornerstone of carbon-carbon bond formation in organic synthesis, involving the reaction of an electrophile with an allylsilane in the presence of a Lewis acid.[1] Traditional Lewis acids like titanium tetrachloride (TiCl₄) are often corrosive, moisture-sensitive, and require stoichiometric amounts, complicating purification and generating significant waste.[2] **Silicomolybdic acid** (H₄[Si(Mo₃O₁₀)₄]), a Keggin-type heteropoly acid, presents a robust and environmentally benign alternative.[3] When supported on silica gel, it

acts as a highly efficient and reusable solid acid catalyst for the Hosomi-Sakurai allylation of carbonyl compounds and their derivatives.[4][5]

Data Presentation

The silica-supported **silicomolybdic acid** catalyst has demonstrated high efficacy in the allylation of a variety of substrates. The following tables summarize the performance of the catalyst in the formation of homoallylic benzyl ethers from carbonyl compounds and the direct allylation of acetals, ketals, and acylals.

Table 1: Hosomi-Sakurai Allylation of Carbonyl Compounds with Allyltrimethylsilane and Benzyl Alcohol using SMA/SiO₂[4]

Entry	Substrate (Carbonyl Compound)	Product	Time	Yield (%)
1	Benzaldehyde	Homoallylic benzyl ether	5 min	99
2	2- Chlorobenzaldeh yde	2-Chloro- substituted homoallylic benzyl ether	45 min	92
3	3- Chlorobenzaldeh yde	3-Chloro- substituted homoallylic benzyl ether	45 min	99
4	4- Chlorobenzaldeh yde	4-Chloro- substituted homoallylic benzyl ether	30 min	98
5	2- Nitrobenzaldehy de	2-Nitro- substituted homoallylic benzyl ether	6 h	61
6	3- Nitrobenzaldehy de	3-Nitro- substituted homoallylic benzyl ether	3 h	57
7	4- Nitrobenzaldehy de	4-Nitro- substituted homoallylic benzyl ether	3 h	50
8	Anisaldehyde	Methoxy- substituted homoallylic benzyl ether	15 min	90

9	Cinnamaldehyde	Cinnamyl homoallylic benzyl ether	2 h	30
10	Cyclohexanecarb oxaldehyde	Cyclohexyl homoallylic benzyl ether	3 h	78
11	Heptanal	Heptyl homoallylic benzyl ether	2 h	61
12	Isovaleraldehyde	Isovaleryl homoallylic benzyl ether	2 h	50

Reaction Conditions: Carbonyl compound (1 mmol), allyltrimethylsilane (3.0 equiv), benzyl alcohol, and SMA/SiO₂ (2.0 mol%) in CH₂Cl₂.

Table 2: Hosomi-Sakurai Allylation of Acetals, Ketals, and Acylals with Allyltrimethylsilane using SMA/SiO₂[4]

Entry	Substrate	Product	Yield (%)
1	Benzaldehyde dimethyl acetal	Homoallylic methyl ether	99
2	Cyclohexanone dimethyl ketal	Cyclohexyl homoallylic methyl ether	55
3	Benzaldehyde diacetate	Homoallylic acetate	85

Reaction Conditions: Substrate (1 mmol), allyltrimethylsilane, and SMA/SiO₂ (0.5–2.0 mol%) in MeCN or CH₂Cl₂.

Experimental Protocols

Preparation of Silica-Supported Silicomolybdic Acid (SMA/SiO₂) Catalyst

This protocol describes the preparation of the catalyst via the wet impregnation method, which ensures a high dispersion of the **silicomolybdic acid** on the silica support.[6]

Materials:

- **Silicomolybdic acid** ($H_4[Si(MO_3O_{10})_4] \cdot nH_2O$)
- Silica gel (for column chromatography, 60-120 mesh)
- Methanol or Water (distilled)
- Rotary evaporator
- Oven

Procedure:

- **Dissolution:** Prepare a solution of **silicomolybdic acid** in methanol or water. The concentration should be calculated to achieve the desired weight percentage (e.g., 50 wt%) of SMA on the silica gel.
- **Impregnation:** In a round-bottom flask, add the silica gel. Slowly add the **silicomolybdic acid** solution to the silica gel with constant stirring to ensure uniform wetting.
- **Solvent Evaporation:** Remove the solvent using a rotary evaporator under reduced pressure until a free-flowing powder is obtained.
- **Drying:** Dry the resulting solid in an oven at 100-120 °C for 4-6 hours to remove any residual solvent and moisture.
- **Storage:** Cool the catalyst in a desiccator and store it in a tightly sealed container.

General Protocol for the Hosomi-Sakurai Allylation of Carbonyl Compounds

This protocol outlines the procedure for the synthesis of homoallylic benzyl ethers from various carbonyl compounds.

Materials:

- Aldehyde or ketone (1.0 mmol)
- Allyltrimethylsilane (3.0 mmol, 3.0 equiv)
- Benzyl alcohol (as a trapping agent)
- Silica-supported **silicomolybdic acid** (SMA/SiO₂, 2.0 mol%)
- Dichloromethane (CH₂Cl₂, anhydrous)
- Magnetic stirrer and stir bar
- Round-bottom flask
- Standard glassware for work-up and purification
- Thin-layer chromatography (TLC) plate

Procedure:

- **Reaction Setup:** To a dry round-bottom flask equipped with a magnetic stir bar, add the carbonyl compound (1.0 mmol), allyltrimethylsilane (3.0 mmol), and benzyl alcohol in anhydrous dichloromethane.
- **Catalyst Addition:** Add the prepared SMA/SiO₂ catalyst (2.0 mol%) to the reaction mixture.
- **Reaction Monitoring:** Stir the reaction mixture at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC).
- **Work-up:** Upon completion of the reaction, filter the reaction mixture to recover the solid catalyst. The catalyst can be washed with dichloromethane, dried, and reused.

- Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., ethyl acetate/hexanes) to afford the pure homoallylic benzyl ether.

General Protocol for the Hosomi-Sakurai Allylation of Acetals, Ketals, and Acylals

This protocol is for the direct allylation of protected carbonyl compounds.

Materials:

- Acetal, ketal, or acylal (1.0 mmol)
- Allyltrimethylsilane
- Silica-supported **silicomolybdic acid** (SMA/SiO₂, 0.5-2.0 mol%)
- Acetonitrile (MeCN) or Dichloromethane (CH₂Cl₂, anhydrous)
- Magnetic stirrer and stir bar
- Round-bottom flask
- Standard glassware for work-up and purification

Procedure:

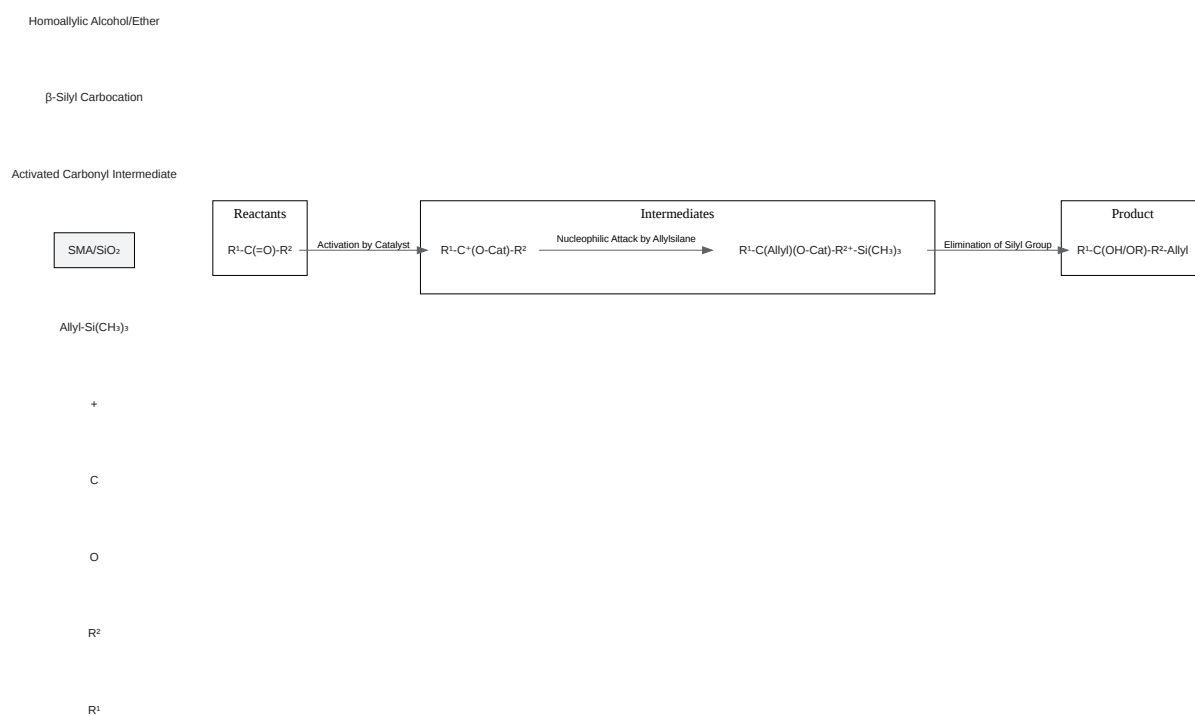
- Reaction Setup: In a dry round-bottom flask, dissolve the acetal, ketal, or acylal (1.0 mmol) and allyltrimethylsilane in anhydrous acetonitrile or dichloromethane.
- Catalyst Addition: Add the SMA/SiO₂ catalyst (0.5-2.0 mol%) to the solution.
- Reaction: Stir the mixture at room temperature until the starting material is consumed (as monitored by TLC).
- Catalyst Recovery: Filter the mixture to remove the catalyst. The recovered catalyst can be washed, dried, and reused for subsequent reactions.

- Purification: Remove the solvent from the filtrate by rotary evaporation. The resulting crude product can be purified by column chromatography on silica gel.

Visualizations

Reaction Mechanism

The proposed mechanism for the Hosomi-Sakurai reaction involves the activation of the carbonyl group by the Lewis acid catalyst, followed by nucleophilic attack of the allylsilane. The resulting β -silyl carbocation is stabilized by the silicon atom (the β -silicon effect) and subsequently eliminates the silyl group to form the carbon-carbon double bond.^[7]

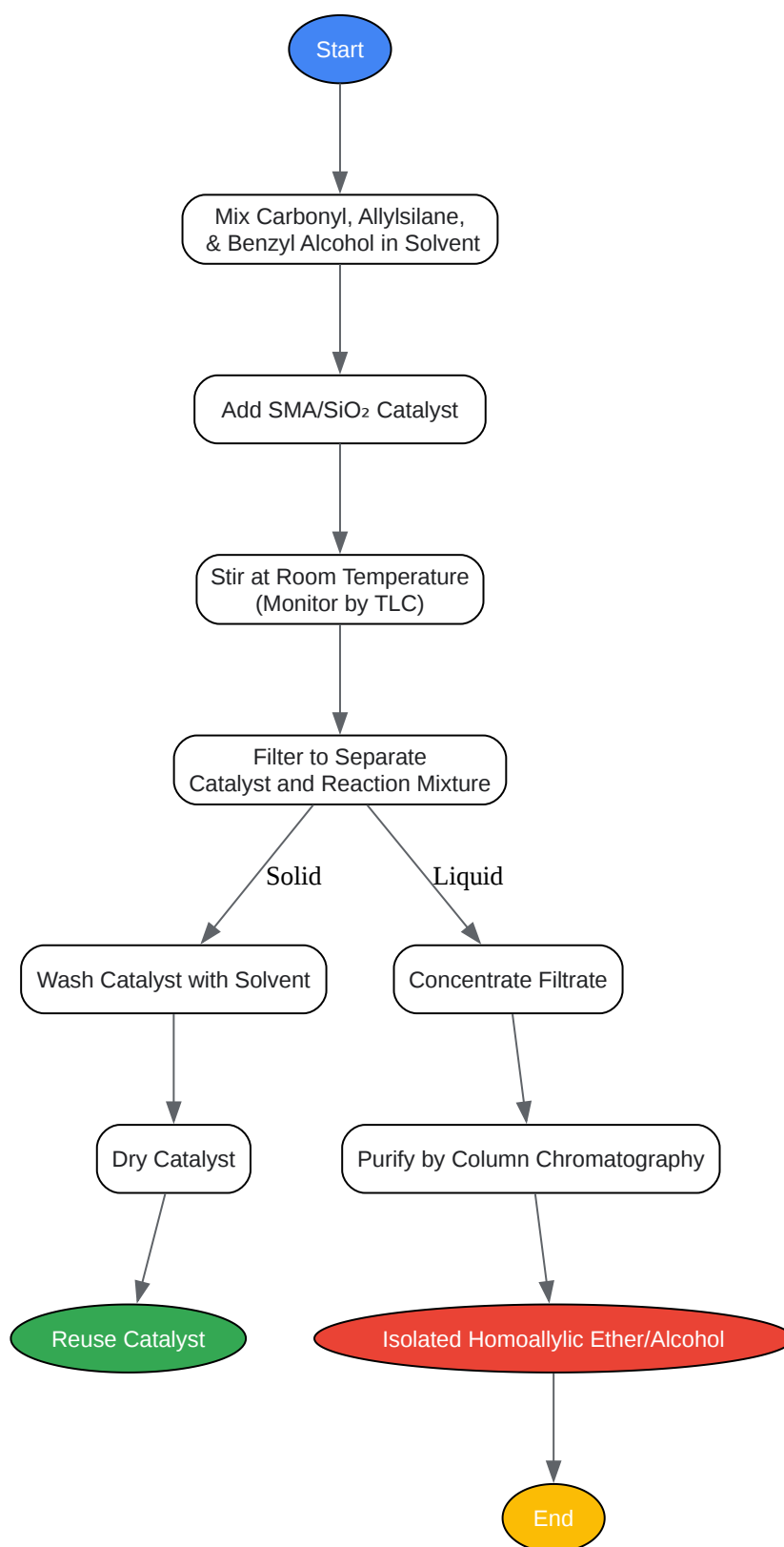


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Caption: Proposed mechanism for the Hosomi-Sakurai allylation.

Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and catalyst recycling process.



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Caption: General experimental workflow and catalyst recycling.

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